H-Pro-pro-gly-phe-ser-pro-OH
Overview
Description
The compound H-Pro-pro-gly-phe-ser-pro-OH is a peptide consisting of the amino acids proline, glycine, phenylalanine, and serine. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence is of interest due to its potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Pro-pro-gly-phe-ser-pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino group of the incoming amino acid reacts with the carboxyl group of the anchored amino acid, forming a peptide bond.
Deprotection: Protecting groups on the amino acids are removed to allow for further coupling reactions.
Common reagents used in SPPS include:
Dicyclohexylcarbodiimide (DCC): or for coupling.
N-Hydroxybenzotriazole (HOBt): or as additives to improve coupling efficiency.
Trifluoroacetic acid (TFA): for deprotection.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency. The use of green solvents like propylene carbonate is being explored to reduce the environmental impact of peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Pro-pro-gly-phe-ser-pro-OH can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) or iodine (I₂) for forming disulfide bonds.
Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol for breaking disulfide bonds.
Substitution reactions: Use of specific amino acid derivatives and coupling reagents in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides with disulfide bonds, while substitution can result in peptides with altered sequences and properties.
Scientific Research Applications
Chemistry
Peptides like H-Pro-pro-gly-phe-ser-pro-OH are used as building blocks in the synthesis of more complex molecules. They serve as models for studying peptide bond formation and stability.
Biology
In biological research, peptides are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. They can also be used as probes to investigate cellular processes.
Medicine
Peptides have therapeutic potential and are used in drug development. They can act as hormones, enzyme inhibitors, or antimicrobial agents. Peptides like this compound may be explored for their potential biological activity and therapeutic applications.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and food additives. Their ability to interact with biological systems makes them valuable in various applications.
Mechanism of Action
The mechanism of action of peptides like H-Pro-pro-gly-phe-ser-pro-OH depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and ion channels. The binding of the peptide to its target can trigger a cascade of biochemical events, leading to the desired biological effect. The exact pathways involved vary depending on the peptide and its target.
Comparison with Similar Compounds
Similar Compounds
Angiotensin II: An octapeptide with the sequence H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH, involved in blood pressure regulation and fluid balance.
Uniqueness
H-Pro-pro-gly-phe-ser-pro-OH is unique due to its specific sequence and potential biological activity. While similar to other peptides like bradykinin and angiotensin II, its distinct sequence may confer unique properties and applications.
Properties
IUPAC Name |
(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-3-phenyl-2-[[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N6O8/c36-17-21(28(41)35-14-6-11-23(35)29(42)43)33-25(38)20(15-18-7-2-1-3-8-18)32-24(37)16-31-26(39)22-10-5-13-34(22)27(40)19-9-4-12-30-19/h1-3,7-8,19-23,30,36H,4-6,9-17H2,(H,31,39)(H,32,37)(H,33,38)(H,42,43)/t19-,20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXPKKAGSGSMMJ-VUBDRERZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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